molecular formula C10H5Cl2NO2 B14662871 3-chloro-1-(3-chlorophenyl)pyrrole-2,5-dione CAS No. 42595-18-6

3-chloro-1-(3-chlorophenyl)pyrrole-2,5-dione

Katalognummer: B14662871
CAS-Nummer: 42595-18-6
Molekulargewicht: 242.05 g/mol
InChI-Schlüssel: VAPQHSHEGBPFDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-1-(3-chlorophenyl)pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of two chlorine atoms, one attached to the pyrrole ring and the other to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(3-chlorophenyl)pyrrole-2,5-dione typically involves the reaction of (Z)-4-oxo-4-(arylamino)but-2-enoic acid with sulfurous dichloride (SOCl2). This reaction results in a ring-closing reaction that produces the desired pyrrole derivative . The reaction conditions often include refluxing the reactants in an appropriate solvent to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-1-(3-chlorophenyl)pyrrole-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

3-chloro-1-(3-chlorophenyl)pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-chloro-1-(3-chlorophenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets. The exact pathways and targets are not well-documented, but it is likely that the compound interacts with enzymes and proteins, affecting their activity and function. Further research is needed to elucidate the detailed mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-chloro-1-(3-chlorophenyl)pyrrole-2,5-dione is unique due to the presence of two chlorine atoms, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

42595-18-6

Molekularformel

C10H5Cl2NO2

Molekulargewicht

242.05 g/mol

IUPAC-Name

3-chloro-1-(3-chlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(4-6)13-9(14)5-8(12)10(13)15/h1-5H

InChI-Schlüssel

VAPQHSHEGBPFDF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.